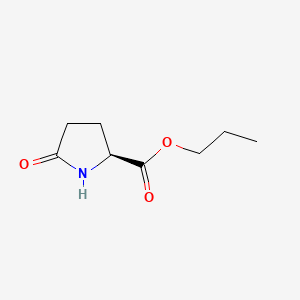
Propyl 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Oxo-L-prolinato de propilo es un compuesto orgánico derivado de la 5-oxo-L-prolina, un aminoácido no proteico. Este compuesto se caracteriza por la presencia de un grupo éster propílico unido al grupo carboxilo de la 5-oxo-L-prolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 5-Oxo-L-prolinato de propilo se puede sintetizar mediante la esterificación de la 5-oxo-L-prolina con propanol. La reacción generalmente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido carboxílico al éster.
Métodos de producción industrial
En un entorno industrial, la producción de 5-oxo-L-prolinato de propilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados y condiciones de reacción optimizadas, como el control de temperatura y presión, puede mejorar aún más la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-Oxo-L-prolinato de propilo experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El grupo éster se puede hidrolizar de nuevo al ácido carboxílico y al propanol en presencia de agua y un ácido o base fuerte.
Reducción: El grupo carbonilo en la porción 5-oxo-L-prolina se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo éster puede participar en reacciones de sustitución nucleofílica, donde el grupo propilo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Hidrólisis: Agua, ácido clorhídrico o hidróxido de sodio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Varios nucleófilos como aminas, alcoholes o tioles.
Principales productos formados
Hidrólisis: 5-oxo-L-prolina y propanol.
Reducción: 5-hidroxi-L-prolina.
Sustitución: Varios derivados sustituidos de 5-oxo-L-prolina.
Aplicaciones Científicas De Investigación
El 5-Oxo-L-prolinato de propilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia su papel en las vías metabólicas y su potencial como biomarcador para ciertas enfermedades.
Medicina: Se investiga por sus potenciales efectos terapéuticos, incluido su papel en la modulación del estrés oxidativo y la inflamación.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del 5-oxo-L-prolinato de propilo implica su conversión a 5-oxo-L-prolina en sistemas biológicos. Se sabe que la 5-oxo-L-prolina participa en el ciclo gamma-glutamil, que está involucrado en la síntesis y degradación del glutatión, un antioxidante crítico. El compuesto puede ejercer sus efectos modulando los niveles de glutatión y otros metabolitos relacionados, influyendo así en el estrés oxidativo y el equilibrio redox celular.
Comparación Con Compuestos Similares
Compuestos similares
5-oxo-L-prolina: El compuesto padre, que carece del grupo éster propílico.
5-hidroxi-L-prolina: Una forma reducida de 5-oxo-L-prolina.
N-acetil-5-oxo-L-prolina: Un derivado acetilado de 5-oxo-L-prolina.
Singularidad
El 5-Oxo-L-prolinato de propilo es único debido a la presencia del grupo éster propílico, que puede influir en su solubilidad, reactividad y actividad biológica.
Propiedades
Número CAS |
85153-83-9 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
propyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-5-12-8(11)6-3-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
BGXWNKLNZHEEMA-LURJTMIESA-N |
SMILES isomérico |
CCCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canónico |
CCCOC(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


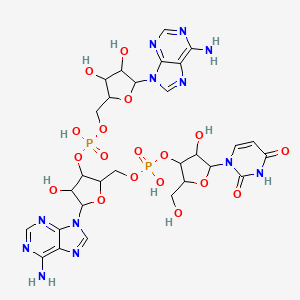

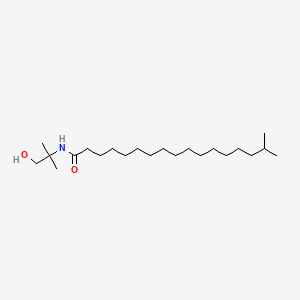

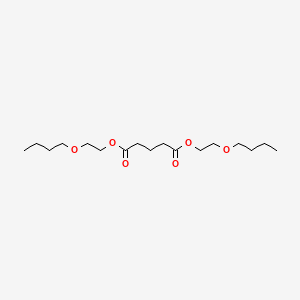




![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
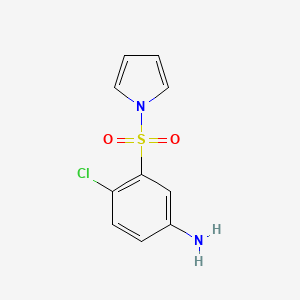

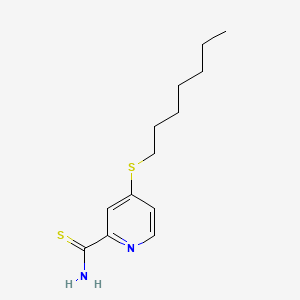
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
